molecular formula C14H24F2N2O2 B8013091 tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B8013091
M. Wt: 290.35 g/mol
InChI Key: SHXLLXSGPJAENX-UHFFFAOYSA-N
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Description

tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate is a synthetic organic compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.35 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with two fluorine atoms and a tert-butyl ester group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate involves multiple steps, typically starting with the preparation of the diazaspiro undecane core. This core is then functionalized with fluorine atoms and a tert-butyl ester group. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these synthetic routes while ensuring safety and efficiency.

Chemical Reactions Analysis

tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry . The specific molecular targets and pathways involved depend on the context of its use in research.

Comparison with Similar Compounds

tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-Butyl 11,11-difluoro-2,8-diazaspiro[5

Properties

IUPAC Name

tert-butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-4-5-13(10-18)9-17-7-6-14(13,15)16/h17H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXLLXSGPJAENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNCCC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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